Methylcyclohexane-D11 (ring-D11)
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Overview
Description
Methylcyclohexane-D11 (ring-D11) is an isotopically labeled compound with the chemical formula C7H14. It is a deuterated form of methylcyclohexane, where the hydrogen atoms in the cyclohexane ring are replaced with deuterium (D), a stable isotope of hydrogen. This compound is primarily used in scientific research as a reference standard and in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylcyclohexane-D11 (ring-D11) is synthesized through the deuteration of methylcyclohexane. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions. The reaction typically requires a platinum or palladium catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of Methylcyclohexane-D11 (ring-D11) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium exchange. The purity of the final product is critical, and advanced purification techniques such as distillation and chromatography are employed to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Methylcyclohexane-D11 (ring-D11) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol under controlled conditions.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The deuterium atoms in the ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated methylcyclohexane derivatives.
Scientific Research Applications
Methylcyclohexane-D11 (ring-D11) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and in the quality control of chemical products
Mechanism of Action
The mechanism of action of Methylcyclohexane-D11 (ring-D11) is primarily related to its use as a tracer in analytical techniques. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: The non-deuterated form of Methylcyclohexane-D11.
Cyclohexane-D12: A fully deuterated form of cyclohexane.
Toluene-D8: A deuterated form of toluene used in similar applications.
Uniqueness
Methylcyclohexane-D11 (ring-D11) is unique due to its selective deuteration in the cyclohexane ring, which provides specific advantages in NMR spectroscopy and other analytical techniques. Its high isotopic purity and stability make it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H14 |
---|---|
Molecular Weight |
109.25 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-methylcyclohexane |
InChI |
InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D |
InChI Key |
UAEPNZWRGJTJPN-QQQWEMTMSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCCC1 |
Origin of Product |
United States |
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